Thymidylyl-(3',5')-2'-deoxyguanosine

DNA radiation damage hole transfer sugar radicals

Thymidylyl-(3′,5′)-2′-deoxyguanosine (synonyms: d(TpG), TpdG, dTpdG; CAS 4251-20-1) is a synthetic dinucleoside monophosphate composed of thymidine and 2′-deoxyguanosine linked by a canonical 3′→5′ phosphodiester bond. With a molecular formula of C₂₀H₂₆N₇O₁₁P and a molecular weight of 571.4 g·mol⁻¹, it serves as a minimalist DNA model system containing adjacent thymine (T) and guanine (G) bases.

Molecular Formula C20H26N7O11P
Molecular Weight 571.4 g/mol
CAS No. 4251-20-1
Cat. No. B12711943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThymidylyl-(3',5')-2'-deoxyguanosine
CAS4251-20-1
Molecular FormulaC20H26N7O11P
Molecular Weight571.4 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)OP(=O)(O)OCC3C(CC(O3)N4C=NC5=C4N=C(NC5=O)N)O)CO
InChIInChI=1S/C20H26N7O11P/c1-8-4-26(20(32)25-16(8)30)12-2-9(5-28)18(37-12)38-39(33,34)35-6-11-10(29)3-13(36-11)27-7-22-14-15(27)23-19(21)24-17(14)31/h4,7,9-13,18,28-29H,2-3,5-6H2,1H3,(H,33,34)(H,25,30,32)(H3,21,23,24,31)/t9-,10+,11-,12-,13-,18-/m1/s1
InChIKeyIBIDWGFEZKUPJD-FJLHAGFDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thymidylyl-(3′,5′)-2′-deoxyguanosine (CAS 4251-20-1) Procurement Guide: A Defined Dinucleoside Monophosphate for DNA Damage and Charge-Transfer Research


Thymidylyl-(3′,5′)-2′-deoxyguanosine (synonyms: d(TpG), TpdG, dTpdG; CAS 4251-20-1) is a synthetic dinucleoside monophosphate composed of thymidine and 2′-deoxyguanosine linked by a canonical 3′→5′ phosphodiester bond [1]. With a molecular formula of C₂₀H₂₆N₇O₁₁P and a molecular weight of 571.4 g·mol⁻¹, it serves as a minimalist DNA model system containing adjacent thymine (T) and guanine (G) bases. Unlike larger oligonucleotides, d(TpG) eliminates sequence-context variables, enabling mechanistic dissection of base-to-base charge transfer, photooxidative lesion formation, and site-specific phosphodiester stability that are difficult to resolve in polymeric DNA [2].

Why d(TpG) Cannot Be Replaced by dGpdT, d(TpA), or Other Dinucleoside Monophosphates in Quantitative DNA Damage Studies


Dinucleoside monophosphates sharing the same phosphodiester linkage but differing in base composition or sequence order exhibit fundamentally different photochemical and enzymatic behavior. Simply substituting d(TpG) with dGpdT (the reverse sequence), d(TpA), or guanine-only dimers alters radical yields, lesion chemistry, and charge localization, rendering inter-study comparison invalid. The quantitative evidence in Section 3 demonstrates that d(TpG) uniquely combines a purine-centered initial charge with a specific vicinal lesion pathway and defined phosphodiester cleavage kinetics that are not reproduced by its closest analogs [1].

Quantitative Comparator Evidence for Thymidylyl-(3′,5′)-2′-deoxyguanosine (d(TpG)) Versus Analogs


Photo-Induced Sugar Radical Yield: d(TpG) vs. DNA and Monomeric Models

Visible photo-excitation of guanine cation radicals (G•⁺) in d(TpG) produces deoxyribose sugar radicals at the C1′ and C3′ positions with a yield of approximately 85%, quantified by EPR spectroscopy. This yield is consistent with yields observed in polymeric DNA and is substantially higher than the radical yields reported for monomeric 2′-deoxyguanosine under identical excitation conditions, establishing d(TpG) as a minimal dinucleoside model that quantitatively recapitulates DNA-like sugar radical chemistry [1].

DNA radiation damage hole transfer sugar radicals

Charge Localization in Photoionized Dinucleoside Phosphates: d(TpG) vs. d(TpA)

EPR analysis of photoionized mixed dinucleoside phosphates in neutral aqueous glasses (8 M NaClO₄) reveals that in d(TpG), the π-cation radical localizes exclusively on the purine (guanine) base, with no detectable charge transfer to the adjacent thymine. In contrast, in d(TpA) under basic conditions, both adenine and thymine π-cations are observed, demonstrating that the base-pair identity dictates the extent of charge delocalization. Under neutral conditions, both d(TpG) and d(TpA) show purine-localized charge, but the d(TpA) system uniquely exhibits pH-dependent charge redistribution that is absent in d(TpG) [1].

EPR spectroscopy π-cation radicals charge transfer

Phosphodiester Cleavage Half-Life in Apurinic Dinucleotides: d(TpG)-Derived dTpa vs. d(GpT)-Derived dGpa

In apurinic dinucleotides generated by HCl hydrolysis, the half-life of the dTpa phosphodiester bond (derived from d(TpG)) is 408 min at pH 7.4 and 100 °C, which is 1.79-fold longer than the 228 min half-life of dGpa (derived from d(GpT)). Both dTpa and dGpa exhibit markedly greater stability than apdG and apdT (each 30 min) and papdG (21 min), demonstrating that the nucleobase immediately 5′ to the apurinic site is a critical determinant of phosphodiester stability [1].

apurinic site stability phosphodiester hydrolysis DNA repair

Enzymatic Digestibility: Native d(TpG) vs. Photooxidized d(TpZ)/d(Tplz) by Spleen Phosphodiesterase

Relative to native d(TpG), the photooxidized derivatives d(TpZ) (oxazolone-containing) and d(Tplz) (imidazolone-containing) are digested slowly by spleen phosphodiesterase (5′→3′ exonuclease), with the rate of hydrolysis being greatly reduced. Additionally, d(Tplz) is susceptible to digestion by snake venom phosphodiesterase, whereas d(TpZ) is completely resistant, and both modified dinucleoside monophosphates are alkali-labile while d(TpG) remains stable under identical alkaline conditions [1].

enzymatic digestion spleen phosphodiesterase lesion recognition

Specific Vicinal Lesion Formation: d(TpG) vs. Thymidine and 2′-Deoxyguanosine Monomers

Photosensitization of d(TpG) in aerated aqueous solution yields a unique vicinal lesion characterized by a covalent methylene bridge between the thymine C5-methyl group and the C4 position of the guanine imidazole ring. This lesion is not formed when thymidine or 2′-deoxyguanosine monomers are photosensitized individually under identical conditions (benzophenone, menadione, or riboflavin photosensitizers), demonstrating that the intramolecular proximity of the two bases within the dinucleoside monophosphate is required for lesion formation. Isotopic labeling (¹⁸O₂ and H₂¹⁸O) and photosensitizer screening confirmed that the initial event is hydrogen atom abstraction specifically from the thymine methyl group of d(TpG) [1].

vicinal lesion photosensitization DNA cross-link

Conformational Integrity Post-Photoproduct Formation: d(TpG) vs. d(TpL)

Conformational analysis of d(TpG) and its benzophenone-photosensitized product d(TpL) (thymidylyl-(3′→5′)-2-deoxy-D-ribono-1,4-lactone) using ¹H NMR coupling constant data in aqueous solution indicates no major conformational differences between the two dinucleoside monophosphates. The sugar pucker and backbone torsion angles remain essentially unchanged despite replacement of the guanine base by a ribonolactone moiety at the 3′-terminal position [1].

conformational analysis NMR coupling constants photoproduct structure

High-Value Application Scenarios for Thymidylyl-(3′,5′)-2′-deoxyguanosine Informed by Quantitative Evidence


Mechanistic Studies of Primary DNA Radiation Damage Using Minimal Dinucleoside Models

d(TpG) is the dinucleoside monophosphate of choice for radiation chemistry laboratories that require a DNA-like sugar radical yield (~85%) in a defined two-base system. Its ability to quantitatively mimic polymeric DNA in hole-transfer-induced C1′ and C3′ radical formation, while eliminating sequence heterogeneity, makes it ideal for EPR and time-resolved spectroscopic studies of the direct ionization pathway [1].

pH-Independent Guanine Radical Reference Standard for EPR Spectroscopic Assays

For EPR spectroscopists developing quantitative radical quantification methods, d(TpG) provides an unambiguous, pH-independent guanine π-cation signal. Unlike d(TpA), which shows pH-dependent charge redistribution to the thymine base under basic conditions, d(TpG) maintains strict purine-only localization across neutral and basic pH ranges, serving as a reliable positive control for guanine radical identification in more complex systems [1].

Abasic Site Stability and Strand Break Kinetic Measurements

d(TpG)-derived dTpa offers the longest phosphodiester half-life (408 min at pH 7.4, 100 °C) among monobase apurinic dinucleotides, providing a 1.8-fold wider kinetic window than dGpa (228 min) and a 13.6-fold wider window than apdG (30 min). This extended stability is critical for accurate rate-constant determination in abasic site cleavage assays and for benchmarking the catalytic efficiency of AP endonucleases [1].

Oxidative Vicinal DNA Lesion and Cross-Link Pathway Elucidation

Only d(TpG) supports the formation of the methylene-bridged T–G vicinal lesion under oxidative photosensitization, a lesion class implicated in DNA–protein cross-linking. This compound is therefore indispensable for laboratories characterizing novel oxidative damage products and screening for inhibitors of lesion-forming pathways. Neither monomeric nucleosides nor alternative dinucleoside monophosphates such as d(TpA) generate this specific covalent lesion under identical conditions [1].

Quote Request

Request a Quote for Thymidylyl-(3',5')-2'-deoxyguanosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.